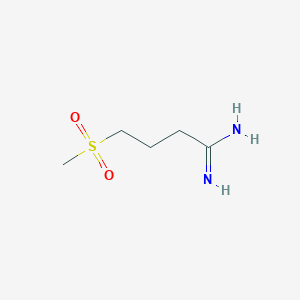

4-(Methylsulfonyl)butanimidamide

説明

4-(Methylsulfonyl)butanimidamide is a sulfone-containing compound characterized by a methylsulfonyl (-SO₂CH₃) group attached to a butanimidamide backbone. The imidamide moiety (-C(NH₂)₂) and sulfonyl group confer unique electronic and steric properties, making it relevant in pharmaceutical and organic synthesis contexts. For instance, sulfonimidamides and sulfonyl-substituted aldehydes (e.g., 4-(methylsulfonyl)benzaldehyde) are frequently used as intermediates in drug synthesis .

特性

分子式 |

C5H12N2O2S |

|---|---|

分子量 |

164.23 g/mol |

IUPAC名 |

4-methylsulfonylbutanimidamide |

InChI |

InChI=1S/C5H12N2O2S/c1-10(8,9)4-2-3-5(6)7/h2-4H2,1H3,(H3,6,7) |

InChIキー |

DTDQOKLQBWJSMX-UHFFFAOYSA-N |

正規SMILES |

CS(=O)(=O)CCCC(=N)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfonyl)butanimidamide typically involves the reaction of butanimidamide with methylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of 4-(Methylsulfonyl)butanimidamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis .

化学反応の分析

Types of Reactions

4-(Methylsulfonyl)butanimidamide undergoes various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The imidamide group can be reduced to form corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

4-(Methylsulfonyl)butanimidamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

作用機序

The mechanism of action of 4-(Methylsulfonyl)butanimidamide involves its interaction with specific molecular targets. The methylsulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target .

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares 4-(Methylsulfonyl)butanimidamide with structurally or functionally related sulfone derivatives, focusing on synthesis, reactivity, and applications.

4-(Methylsulfonyl)benzaldehyde

- Structure : Aromatic aldehyde with a methylsulfonyl group at the para position.

- Synthesis: Produced via the Hantzsch reaction, involving β-oxoesters, cyclohexandione, and ammonium acetate in methanol (yields: 54–95%) .

- Applications : Key intermediate for 1,4-dihydropyridine derivatives, which are calcium channel blockers .

- Key Differences : Unlike the aliphatic butanimidamide, this compound’s aromatic sulfonyl group enhances electrophilicity, favoring cyclization reactions.

4-Methoxybenzenesulfonimidamide

- Structure : Sulfonimidamide with a methoxy substituent on the benzene ring.

- Synthesis : Prepared via deprotection of tert-butyldimethylsilyl (TBS)-protected sulfonamide using HCl in dioxane (59% yield) .

- Reactivity : The sulfonimidamide group (-SO(NH)NH₂) is more nucleophilic than the butanimidamide’s -C(NH₂)₂, enabling diverse functionalization.

- Applications : Used in asymmetric catalysis and as a chiral auxiliary .

Bicalutamide-Related Sulfones

- Examples: 1-Fluoro-4-(methylsulfonyl)benzene and N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide .

- Structure-Activity : Sulfonyl groups in these compounds enhance binding to androgen receptors due to electron-withdrawing effects.

- Key Differences: The trifluoromethyl and cyano substituents in Bicalutamide analogs improve metabolic stability compared to aliphatic sulfones like 4-(Methylsulfonyl)butanimidamide .

Data Table: Comparative Analysis of Sulfone Derivatives

Reactivity and Mechanistic Insights

- Ortho vs. Meta Reactivity: In sulfone derivatives like MQI, the protonation state of adjacent amino groups influences regioselectivity. For example, protonation at pH 2.0 directs nucleophilic attack to the ortho position due to enhanced electrophilicity . This principle may extend to 4-(Methylsulfonyl)butanimidamide, where the sulfonyl group could activate adjacent carbons for functionalization.

- Electron-Withdrawing Effects : The -SO₂CH₃ group stabilizes negative charges, facilitating nucleophilic substitution or cyclization reactions, as seen in dihydropyridine synthesis .

生物活性

4-(Methylsulfonyl)butanimidamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and COX inhibitory effects. This article presents a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

4-(Methylsulfonyl)butanimidamide, with the chemical formula C4H10N2O2S, is characterized by the presence of a methylsulfonyl group attached to a butanimidamide backbone. This structural feature is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of 4-(methylsulfonyl)butanimidamide and its derivatives. For instance, research on related compounds has shown promising antibacterial activity against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Klebsiella pneumoniae.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| Compound 7g | MRSA | 4.0 |

| Compound 7i | E. coli | 8.0 |

| Compound 7a | K. pneumoniae | 16.0 |

| Control (Ceftriaxone) | MRSA | 1.0 |

The above table summarizes findings from studies that evaluated the antibacterial efficacy of various synthesized compounds related to 4-(methylsulfonyl)butanimidamide. Notably, compounds derived from this structure demonstrated significant growth inhibition against resistant bacterial strains.

Anti-inflammatory Activity

In addition to its antimicrobial properties, 4-(methylsulfonyl)butanimidamide exhibits anti-inflammatory effects. A study assessing the COX inhibitory activity of several derivatives found that many compounds had potent selective inhibition against COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Table 2: COX Inhibition Data

| Compound | IC50 (µM) COX-1 | IC50 (µM) COX-2 | Selectivity Index (SI) |

|---|---|---|---|

| Compound 7g | >100 | 0.10 | >1000 |

| Compound 7i | >100 | 0.15 | >666 |

| Indomethacin | 0.12 | 0.10 | 1.2 |

The selectivity index indicates that compounds derived from or related to 4-(methylsulfonyl)butanimidamide are significantly more selective for COX-2 than traditional NSAIDs like indomethacin.

Case Studies and Research Findings

A pivotal study published in a peer-reviewed journal evaluated the synthesis and biological activity of several derivatives of 4-(methylsulfonyl)butanimidamide. The study reported that certain derivatives exhibited not only antibacterial properties but also favorable safety profiles in therapeutic doses, indicating their potential as viable candidates for further drug development.

Key Findings:

- Antibacterial Efficacy : Some derivatives showed up to 97% growth inhibition against resistant strains.

- Safety Profile : The most potent compounds had therapeutic concentrations lower than their cytotoxic thresholds.

- Mechanism Insights : Molecular modeling studies suggested effective binding to COX-2 active sites, correlating with experimental inhibition results.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。